molecular formula C13H11ClN4O B1425056 2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline CAS No. 1286726-57-5

2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline

Cat. No.: B1425056
CAS No.: 1286726-57-5
M. Wt: 274.7 g/mol
InChI Key: IDLGYAITNLIPML-UHFFFAOYSA-N
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Description

2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline is a chemical compound with the molecular formula C13H11ClN4O It is characterized by the presence of a chloro group, a methoxy group, and an imidazo[1,2-b]pyridazinyl moiety attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazinyl core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazinyl ring.

    Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Chlorination: The chloro group is introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with aniline: The final step involves coupling the imidazo[1,2-b]pyridazinyl intermediate with aniline under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,2-b]pyridazinyl ketones or aldehydes.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazinyl derivatives.

Scientific Research Applications

2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenol
  • 2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)benzoic acid
  • 2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)benzamide

Uniqueness

2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline is unique due to its specific combination of functional groups and the imidazo[1,2-b]pyridazinyl core

Properties

IUPAC Name

2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-19-13-5-4-12-16-11(7-18(12)17-13)8-2-3-9(14)10(15)6-8/h2-7H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLGYAITNLIPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline
Reactant of Route 2
2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline
Reactant of Route 3
2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline
Reactant of Route 4
2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline
Reactant of Route 5
2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline
Reactant of Route 6
2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline

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